N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
Description
The compound N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride features a thiazolo[5,4-c]pyridine core substituted with a benzyl group at position 5. As a hydrochloride salt, the compound likely exhibits enhanced solubility in polar solvents compared to its free base form. While specific molecular data (e.g., formula, mass) for this compound are unavailable in the provided evidence, its structural analogs (discussed below) offer insights into its physicochemical and functional properties .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-17-7-9-19(10-8-17)31(28,29)14-12-22(27)25-23-24-20-11-13-26(16-21(20)30-23)15-18-5-3-2-4-6-18;/h2-10H,11-16H2,1H3,(H,24,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLCXLBEXLUBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[5,4-c]pyridine ring system. The synthesis often employs methods like the Bischler-Napieralski reaction to construct the thiazole and pyridine components effectively. This synthetic pathway has been crucial in developing derivatives with enhanced biological profiles .
Research indicates that compounds with similar structural motifs exhibit selective interactions with adrenergic receptors. Specifically, this compound may act as a selective beta3-adrenoceptor agonist. This activity is significant as beta3-adrenoceptors are involved in metabolic regulation and thermogenesis .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within this chemical class. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
- Results : Compounds demonstrated significant decreases in cell viability at concentrations ranging from 6.25 µM to 100 µM. Notably, one derivative exhibited a strong cytotoxic effect specifically against MDA-MB-231 cells at 6.25 µM .
| Compound | Cell Line | Concentration (µM) | Effect on Viability |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant decrease |
| 1d | MDA-MB-231 | 25 | Significant decrease |
| 1b | MDA-MB-231 | 50 | Moderate decrease |
| 1a | MCF-7 | - | No significant effect |
2. Interaction with Proteins
Molecular docking studies have been employed to explore the binding interactions between this compound and key proteins involved in cancer progression:
- Target Proteins : AKT1 and Orexetine type 2 receptor (Ox2R).
- Binding Energies : Moderate to strong binding energies were observed, suggesting favorable interactions that correlate with observed biological activity .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Beta-Adrenoceptor Agonists :
- Anticancer Efficacy :
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride exhibit promising antimicrobial activity. Studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Antibacterial | < 3.09 |
| 4-Amino-thiazole | Antibacterial | 500 |
| Benzo[c][1,2,5]thiadiazole derivatives | Anticancer | Varies |
Antioxidant Activity
The compound has demonstrated antioxidant potential through DPPH radical scavenging assays. It effectively reduces oxidative stress by neutralizing free radicals, which is crucial for therapeutic applications in diseases related to oxidative damage.
Inhibition Studies
In vitro studies have revealed that the compound can inhibit key enzymes involved in cancer progression and inflammation:
- Collagen Prolyl-4-Hydroxylase (CP4H) : Inhibition can reduce fibrosis in liver tissues.
- Acetylcholinesterase : Exhibits inhibitory activity significant for treating neurodegenerative diseases such as Alzheimer's.
Anticancer Properties
A study focused on the compound's effects on breast cancer cell lines (MCF-7) revealed a significant reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Neuroprotective Effects
In a model of neuroinflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels (IL-1β and TNF-α) compared to control groups. This suggests potential applications in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analog 1: N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Molecular Formula : C₂₄H₂₈ClN₃OS
- Average Mass : 442.018 Da
- Substituent : A 4-(tert-butyl)benzamide group directly attached to the thiazolo-pyridine core.
- The benzamide linkage lacks the sulfonamide functionality present in the target compound, which may alter binding affinity in biological systems.
- ChemSpider ID : 21081644 .
Structural Analog 2: N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide
- Molecular Formula : C₁₄H₁₆N₄O₂S
- Average Mass : 320.37 Da (calculated)
- Substituent : An acetamide group and a 5-methoxypyridin-3-yl moiety.
- The shorter acetamide chain (vs. the target’s propanamide) reduces steric bulk, which could influence metabolic stability.
- SMILES : O=C(Nc1nc3c(s1)CN(c2cc(OC)cnc2)CC3)C .
Data Table: Comparative Analysis
Research Implications
- Analog 2’s methoxypyridine moiety suggests enhanced hydrogen-bonding interactions, which could be leveraged in receptor-targeted drug design.
- Metabolic Stability :
- The propanamide chain in the target compound may offer greater metabolic stability than Analog 2’s acetamide due to reduced susceptibility to enzymatic cleavage.
Limitations
- The provided evidence lacks explicit data on the target compound, necessitating inferences from structural analogs.
- Biological activity and pharmacokinetic profiles remain speculative without experimental validation.
Preparation Methods
Synthesis of Key Intermediate: 2-Amino-5-Benzyl-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridine (TR-01)
The thiazolopyridine core structure is synthesized via a modified cyclocondensation protocol. 1-Benzyl-4-piperidone serves as the starting material, reacting with pyrrolidine and p-toluenesulfonic acid in cyclohexane under Dean-Stark reflux for 2.5 hours to form an enamine intermediate. Subsequent treatment with elemental sulfur (S₈) and cyanamide in dry methanol at 0°C yields the bicyclic thiazolopyridine framework. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C (cyanamide addition) | |
| Solvent | Dry methanol | |
| Yield after Purification | 67.8% (silica gel chromatography) |
Characterization by ¹H NMR (DMSO-d₆) confirms the structure: δ = 2.32 (t, 2H), 2.86 (t, 2H), 3.59 (s, 2H), 6.63 (s, 2H, NH₂).
Preparation of 3-(4-Chlorophenyl)-2-Cyanoacrylic Acid
The tosylpropanamide side chain precursor is synthesized via Knoevenagel condensation. 4-Chlorobenzaldehyde reacts with tert-butyl cyanoacetate in methanol catalyzed by piperidine, followed by acidic hydrolysis (trifluoroacetic acid) to yield 3-(4-chlorophenyl)-2-cyanoacrylic acid. Critical steps include:
- Reflux Duration : 45 minutes for condensation
- Hydrolysis Conditions : 1 hour in dichloromethane/trifluoroacetic acid
- Purity Verification : TLC (CHCl₃/CH₃OH 90:10; Rf = 0.4), m.p. 192°C
Amide Coupling to Form N-(5-Benzyl-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridin-2-Yl)-3-Tosylpropanamide
The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. TR-01 reacts with 3-tosylpropanoyl chloride (derived from 3-(4-chlorophenyl)-2-cyanoacrylic acid) under inert conditions for 24 hours.
| Reagent | Molar Equivalence | Role |
|---|---|---|
| EDCI | 1.2 eq | Carbodiimide activator |
| HOBt | 1.2 eq | Coupling agent |
| DIPEA | 2.2 eq | Base |
Post-reaction workup involves sequential washes with NaHCO₃ and brine, followed by anhydrous Na₂SO₄ drying. The crude product is purified via silica gel chromatography (CHCl₃/CH₃OH 95:5) to isolate the tertiary amide.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethyl acetate. Crystallization from toluene yields the final compound as an off-white solid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₆ClN₃O₃S₂ | |
| Molecular Weight | 492.1 g/mol | |
| Purity (HPLC) | >99% |
Alternative Methodologies and Patent-Based Innovations
Patent US20070282103A1 discloses a scalable process for analogous thiazolopyrimidines using butyronitrile as a solvent and diisopropylethylamine (DIPEA) for base catalysis. Although optimized for pyrimidine derivatives, this method suggests potential adaptations for improving yield in thiazolopyridine systems:
- Temperature Control : Slow cooling (0.25°C/min) to induce crystallization
- Solvent System : Cyclohexane/toluene mixtures for product isolation
Analytical Characterization and Quality Control
High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR are employed to confirm molecular integrity. Key spectral assignments include:
- ¹³C NMR (DMSO-d₆) : δ = 166.6 (C=O), 143.9 (thiazole C₂), 139.0 (aromatic C)
- IR (KBr) : 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (C-N stretch)
Challenges and Optimization Strategies
- Side Reactions : Competitive hydrolysis of cyanamide necessitates strict temperature control during cyclocondensation.
- Purification Complexity : Silica gel chromatography with gradient elution (CHCl₃/CH₃OH 98:2 to 95:5) resolves co-eluting byproducts.
Industrial-Scale Considerations
DE3445192A1 highlights the use of Dean-Stark traps for azeotropic water removal in enamine synthesis, critical for reproducibility at multi-kilogram scales. Additionally, seed crystals during cooling phases enhance crystallization efficiency, as demonstrated in patent US20070282103A1.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Temperature and solvent selection : Evidence suggests that solvents like dichloromethane or acetonitrile and temperatures between 0–80°C are optimal for intermediates .
- Catalyst use : Palladium-based catalysts or Lewis acids may enhance coupling reactions, but excess catalyst can lead to side products .
- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradients) ensures >95% purity .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via -/-NMR and mass spectrometry (MS) .
Basic: How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm; tosyl methyl at δ 2.4 ppm) and -NMR (carbonyl peaks at ~170 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak ([M+H]) matching the theoretical molecular weight (e.g., CHNOS·HCl ≈ 529.1 g/mol) .
- HPLC retention time : Compare against a reference standard under identical conditions .
Advanced: What experimental strategies are recommended to identify the compound’s biological targets?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., factor Xa, JAK2) using fluorogenic substrates. For example, IC values <1 µM suggest high potency .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) to determine K values .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like factor Xa’s S1 pocket .
Data Contradiction Example : If in vitro activity (e.g., IC = 0.5 µM) conflicts with in vivo results, assess bioavailability via pharmacokinetic studies (plasma half-life, logP) .
Advanced: How should stability studies be designed to evaluate this compound under varying conditions?
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions for 24–72 hours .
- Analytical endpoints : Quantify degradation products via HPLC-UV at 254 nm. Stability-indicating methods must resolve all impurities (>95% recovery) .
- Long-term storage : Store lyophilized powder at -20°C in inert atmosphere (argon) to prevent hygroscopic degradation .
Advanced: How can conflicting data on biological activity be resolved?
- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Batch-to-batch variability : Compare HPLC purity (>98%) and NMR spectra of different synthesis batches to rule out structural deviations .
- Assay conditions : Control variables like serum protein binding (use 0.1% BSA) or pH (7.4 vs. 6.5) that may alter activity .
Advanced: What methodologies are effective for analyzing metabolite profiles of this compound?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites using acetonitrile precipitation and analyze via LC-QTOF-MS .
- Metabolite identification : Use software (e.g., MetaboLynx) to predict phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin (10% w/v) to enhance solubility without cytotoxicity .
- pH-solubility profiling : Adjust to pH 3–5 (hydrochloride salt’s pKa ~4.2) for optimal dissolution .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
